(S)-Benzyl (1-((3-methoxypropyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate
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Overview
Description
The compound is a carbamate derivative, which are organic compounds derived from carbamic acid. The structure suggests that it contains a benzyl group, a carbamate group, a 3-methoxypropylamino group, and a 4-methylpentan-2-yl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The molecule would contain a total of several bonds, including non-H bonds, multiple bonds, rotatable bonds, double bonds, carbamate(s) (aliphatic), secondary amine(s) (aliphatic), and ether(s) (aliphatic) .Chemical Reactions Analysis
Carbamates, in general, are known to undergo a variety of chemical reactions. They can react with amines to form ureas, and they can also undergo hydrolysis to form alcohols and isocyanates .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, 3-methoxypropylamine, a potential component of this compound, has a molecular weight of 89.14 g/mol, a boiling point of 117-118 °C/733 mmHg, and a density of 0.874 g/mL at 25 °C .Scientific Research Applications
Synthesis of Analgesic Compounds : The compound was utilized in the synthesis of various analgesic compounds. N-activated derivatives were prepared and alkylated to provide glycinate derivatives. Methylation of certain carbamates led to the formation of N-methyl carbamates, indicating the compound's utility in creating pharmacologically active derivatives (Rádl et al., 2000).
Formation of Novel Cyclic Dipeptidyl Ureas : The compound contributed to the formation of novel cyclic dipeptidyl ureas. This process involved Ugi reactions followed by stirring with sodium ethoxide, leading to the creation of new classes of pseudopeptidic triazines, hinting at its role in the development of novel therapeutic agents (Sañudo et al., 2006).
Electrophilic Amination and Acetamidation : The compound was involved in the electrophilic amination and acetamidation of substituted aromatic carbamates. The process led to the formation of various amino and acetamido derivatives, indicating the compound's versatility in organic synthesis (Velikorodov et al., 2020).
Preparation of Carbamate Derivatives : It was used in the preparation of carbamate derivatives of coumarin and chromene, showcasing its utility in creating a range of biologically active compounds with potential medicinal applications (Velikorodov & Imasheva, 2008).
Synthesis of Pyrrol-Yloxindoles : The compound played a role in the synthesis of pyrrol-3′-yloxindoles with a carbamate function, a process involving the reaction of certain carbamates with ethyl 3-aminocrotonate. This indicates its involvement in the synthesis of complex organic molecules with potential for diverse applications (Velikorodov et al., 2011).
Ferrocene Compounds Synthesis : The compound was utilized in the synthesis of aminoferrocene-1-carboxylic acid derivatives, indicating its utility in the preparation of organometallic compounds with potential applications in materials science and medicinal chemistry (Barišić et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
benzyl N-[(2S)-1-(3-methoxypropylamino)-4-methyl-1-oxopentan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-14(2)12-16(17(21)19-10-7-11-23-3)20-18(22)24-13-15-8-5-4-6-9-15/h4-6,8-9,14,16H,7,10-13H2,1-3H3,(H,19,21)(H,20,22)/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHSBLWRRRVSFO-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCCCOC)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCCOC)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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